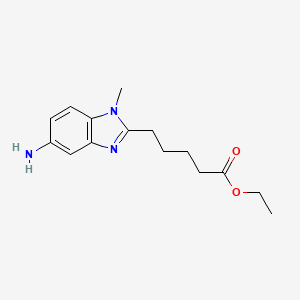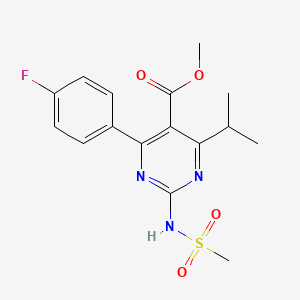
Diethyl 2,2'-(1,4-phenylenebis(oxy))diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is an organic compound with the molecular formula C14H18O6. It is a diester derivative of phenylenebis(oxy)diacetic acid, characterized by the presence of two ethyl ester groups attached to the central aromatic ring through ether linkages. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is typically achieved through the Williamson etherification method. This involves the reaction of hydroquinone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, often dichloromethane, under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Oxidation: The aromatic ring can be subjected to oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Substitution: The aromatic hydrogen atoms can be substituted with various electrophiles, such as halogens or nitro groups, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, or sulfuric acid.
Major Products Formed
Hydrolysis: Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetic acid.
Oxidation: Quinones or other oxidized aromatic compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate depends on its specific application. In general, the compound interacts with molecular targets through its ester and ether functionalities. These interactions can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The aromatic ring provides a rigid scaffold that can influence the compound’s binding affinity and specificity for various targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,2’-(1,3-phenylenebis(oxy))diacetate: Similar structure but with the ether linkages at different positions on the aromatic ring.
Dimethyl 2,2’-(1,4-phenylenebis(oxy))diacetate: Similar structure but with methyl ester groups instead of ethyl ester groups.
2,2’-(1,4-Phenylenebis(oxy))diacetate: The parent diacid without the ester groups.
Uniqueness
Diethyl 2,2’-(1,4-phenylenebis(oxy))diacetate is unique due to its specific ester and ether linkages, which confer distinct chemical and physical properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
CAS No. |
5897-78-9 |
|---|---|
Molecular Formula |
C14H18O6 |
Molecular Weight |
282.29 g/mol |
IUPAC Name |
ethyl 2-[4-(2-ethoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C14H18O6/c1-3-17-13(15)9-19-11-5-7-12(8-6-11)20-10-14(16)18-4-2/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
YYOSLAQAFHFORC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)OCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


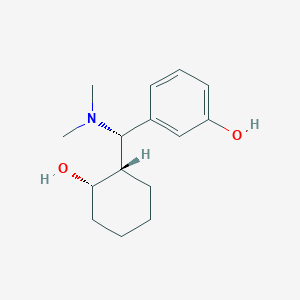
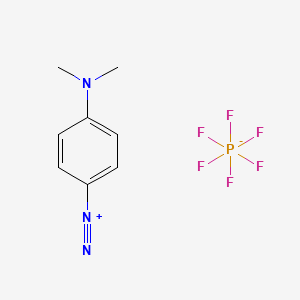
![(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoic acid](/img/structure/B13421573.png)
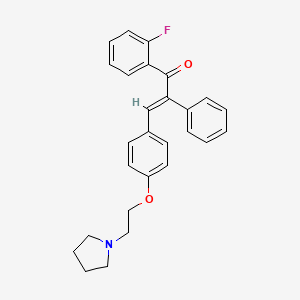
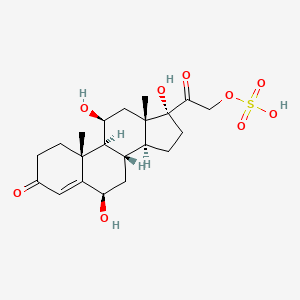
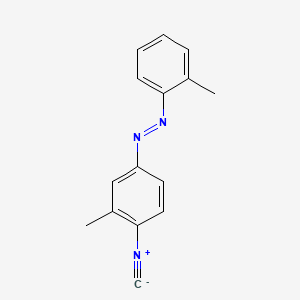
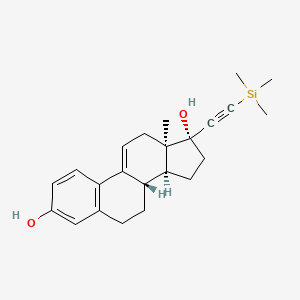
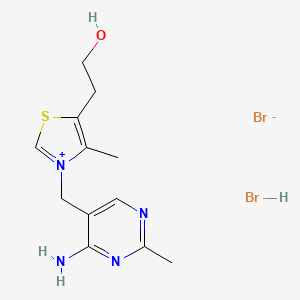
![2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid](/img/structure/B13421605.png)
